N-Cyclohexylformamide

Beschreibung

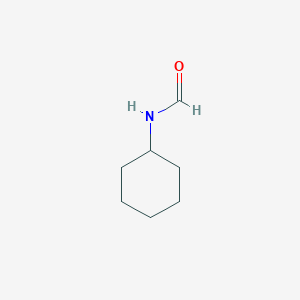

N-Cyclohexylformamide (C₇H₁₃NO, molecular weight: 127.18 g/mol, CAS: 766-93-8) is a secondary formamide derivative where a cyclohexyl group is attached to the nitrogen atom of a formamide moiety . It is a colorless liquid with applications in organic synthesis, catalysis, and biochemical studies. Its synthesis typically involves the reaction of cyclohexylamine with formate esters or CO₂-derived reagents under controlled conditions . Notably, it serves as a precursor for cyclohexyl isocyanide and participates in enzymatic hydration reactions .

Eigenschaften

IUPAC Name |

N-cyclohexylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227416 | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | N-Cyclohexylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

766-93-8 | |

| Record name | Cyclohexylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Cyclohexylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Key parameters include a total pressure of 80 atm (40 atm each of CO₂ and H₂), a temperature of 90°C, and a reaction time of 6 hours. Under these conditions, the yield reaches 90%, as quantified by gas chromatography (GC) with decane as an internal standard. Table S1 from the supplementary data highlights the critical role of solvent choice, with THF outperforming alternatives like DMF or toluene due to its superior polarity and compatibility with the catalytic system.

Mechanistic Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that the reaction proceeds via a formic acid intermediate. The copper catalyst facilitates H₂ activation, enabling CO₂ reduction to formate species, which subsequently reacts with cyclohexylamine to yield the formamide. Characterization by ¹H NMR (400 MHz, CDCl₃) confirms the product identity, with distinctive signals at δ 8.09 (s, 1H, formyl CH) and δ 5.54 (br, 1H, NH).

Sulfur Monochloride-Mediated Synthesis

A patented method by Stauffer Chemical Company (1976) outlines the preparation of N,N'-di(cyclohexyl)-N,N'-dithiobis(formamide) as a precursor to this compound derivatives. This two-step process involves:

Step 1: Formation of Dithiobis(formamide)

This compound reacts with sulfur monochloride (S₂Cl₂) in benzene, using pyridine as an HCl scavenger. The exothermic reaction is maintained at 15–20°C to minimize side products. After filtration and washing, the crude product is precipitated with petroleum ether, yielding a white solid (m.p. 125–127°C).

Step 2: Chlorination to N-Chlorothio Derivatives

The dithiobis(formamide) intermediate is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 20–40°C. The resulting N-chlorothio-N-cyclohexylformamide is highly reactive and can be further functionalized. For example, reaction with cyclohexene produces N-(2-chlorocyclohexylthio)-N-cyclohexylformamide in 97.6% yield after solvent removal.

Analytical Validation

¹H NMR analysis of the final product shows agreement with theoretical values for C, H, N, and S content. However, this method requires careful handling of toxic reagents (e.g., S₂Cl₂) and generates stoichiometric amounts of pyridine hydrochloride waste.

Catalyst-Free N-Formylation Using Formamide

A 2021 study reported a solvent-free approach where formamide serves as both the reactant and solvent. Cyclohexylamine reacts with formamide in the presence of sodium borohydride (NaBH₄) at 50–90°C.

Optimization and Scope

Entry 6 in Table 3 of the study demonstrates that reducing the formamide volume to 5 equivalents (1.5 mL per 1 mmol amine) and heating at 50°C for 18 hours achieves a 92% isolated yield. The absence of transition-metal catalysts simplifies purification, as the product is isolated via direct filtration or distillation.

Mechanistic Pathway

The reaction likely proceeds through a Leuckart-type mechanism, where NaBH₄ facilitates the reduction of formamide to an intermediate iminium species, which subsequently undergoes nucleophilic attack by cyclohexylamine.

Methanol-Driven Formylation

A novel method leveraging methanol as a formylating agent was described by Nature Communications in 2019. Cyclohexylamine and methanol react under reflux to produce this compound in 73% yield, with formic acid generated as a byproduct.

Reaction Dynamics

The equilibrium-driven process benefits from the removal of water via molecular sieves, shifting the reaction toward product formation. Methanol acts as both a solvent and a hydrogen donor, with the reaction reaching completion after 48 hours at 80°C.

Environmental Considerations

While methanol is inexpensive and abundant, the concomitant production of formic acid necessitates neutralization steps, increasing the environmental footprint compared to CO₂-based methods.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Cyclohexylformamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Beispielsweise kann es unter Verwendung von Dehydratisierungsmitteln wie Phosgen in Gegenwart eines tertiären Amins zu Cyclohexylisocyanid oxidiert werden . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzyme Metabolism Studies

N-Cyclohexylformamide has been utilized in enzyme metabolism studies, particularly involving isonitrile hydratases. Research has shown that Arthrobacter pascens F164 can metabolize this compound through specific enzymatic pathways. This compound serves as a substrate for studying the activity of isonitrile hydratases, which convert isonitriles to corresponding N-substituted formamides . The ability to track the formation of this compound provides insights into microbial metabolism and enzyme specificity.

Electric Field Probing in Enzymes

Recent studies have employed this compound as a probe to map electric fields in enzyme active sites. Researchers at Stanford University modified NCHF with deuterium to enhance its detectability within protein environments. This approach allowed for the measurement of electric field orientations at the active site of liver alcohol dehydrogenase, revealing critical details about the electrostatic environment that facilitates enzymatic reactions . Such insights are crucial for understanding enzyme catalysis and designing more effective biocatalysts.

Organic Synthesis Applications

Reactions Involving Formamides

this compound is being explored as a reagent in various organic synthesis reactions. For instance, it has been used in carbamoylation reactions involving nitrogenated heterocycles and olefins. The direct photoinduced carbamoylation process demonstrates how NCHF can serve as a valuable building block in synthesizing complex organic molecules . This application highlights its potential utility in pharmaceutical chemistry and materials science.

Catalytic Transformations

this compound has also been investigated for its role in catalytic transformations, particularly in the decarbonylation and dehydrogenation processes. These reactions are significant for converting formamides to isocyanates, which are important intermediates in organic synthesis . The study of these transformations contributes to the development of more efficient synthetic routes for producing valuable chemical compounds.

Environmental Applications

Microbial Degradation Studies

The degradation pathways of this compound have been studied to understand its environmental fate. Research indicates that certain microbial strains can degrade this compound, which is significant for bioremediation efforts aimed at reducing environmental pollutants . Understanding the metabolic pathways involved can lead to improved strategies for managing chemical waste and enhancing biodegradation processes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of cyclohexylformamide involves its interaction with specific molecular targets and pathways. For example, it binds to the complex of liver alcohol dehydrogenase with NADH, resembling the Michaelis complex for aldehyde reduction catalyzed by the enzyme . This interaction is crucial for understanding the compound’s effects on enzymatic activity and its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Catalytic Dehydrogenation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Ru-MACHOPPh₂ | Cyclohexylurea | 37% | |

| N-Octylformamide | Ru-MACHOPPh₂ | Dioctylurea | 53% | |

| Formanilide | Ru-MACHOPPh₂ | Aniline | 5% |

The cyclohexyl group’s steric bulk reduces catalytic efficiency compared to linear alkylformamides .

Enzymatic Hydration:

Isonitrile hydratase converts isonitriles to formamides. Substrate specificity studies show:

| Substrate | Relative Activity (%) |

|---|---|

| Cyclohexyl isocyanide | 100 |

| tert-Butyl isocyanide | 85 |

| Phenyl isocyanide | 12 |

This compound is the primary product of cyclohexyl isocyanide hydration, indicating high enzyme specificity for bulky substrates .

Biologische Aktivität

N-Cyclohexylformamide (CXF), a member of the formamide class, has garnered attention for its biological activity, particularly in relation to enzyme inhibition and metabolic processes. This article synthesizes various research findings on CXF, detailing its interactions with biological systems, mechanisms of action, and potential applications.

This compound has the chemical formula and a molecular weight of approximately 127.18 g/mol. It is characterized by a cyclohexane ring substituted with a formamido group. The compound is known for its role as a substrate and inhibitor in enzymatic reactions, particularly involving alcohol dehydrogenases.

Inhibition of Alcohol Dehydrogenase

Research indicates that CXF acts as an uncompetitive inhibitor of liver alcohol dehydrogenase (ADH). It binds to the enzyme-NADH complex, mimicking the Michaelis complex for aldehyde reduction. This interaction is significant because it suggests that CXF can modulate ethanol metabolism, potentially leading to reduced production of toxic metabolites during alcohol consumption.

- Binding Affinity : CXF demonstrates a low inhibition constant (), indicating strong binding affinity to the enzyme compared to other amides studied .

Structural Insights

The binding mode of CXF involves interactions with the catalytic zinc ion in ADH, forming hydrogen bonds with specific amino acid residues (e.g., Ser48). X-ray crystallography studies have elucidated these interactions, revealing how structural features of CXF contribute to its inhibitory effects on ADH .

Biological Activity Summary

| Property | Measurement |

|---|---|

| Chemical Formula | |

| Molecular Weight | 127.18 g/mol |

| Inhibition Constant () | 0.0087 mM |

| Mechanism | Uncompetitive inhibitor |

| Target Enzyme | Alcohol dehydrogenase |

Case Studies and Research Findings

- Alcohol Metabolism Studies :

- Microbial Metabolism :

- Toxicological Assessments :

Potential Applications

Given its inhibitory effects on alcohol dehydrogenase and its metabolic pathways, this compound may have several applications:

- Therapeutic Use : As a potential agent for managing alcohol-related disorders by modulating ethanol metabolism.

- Biotechnological Applications : In microbial processes where formamides are utilized for bioconversion or synthesis of other compounds.

- Research Tool : For studying enzyme kinetics and mechanisms involving alcohol dehydrogenases.

Q & A

Basic: What are the established synthetic methodologies for preparing N-cyclohexylformamide, and how can purity be optimized?

Answer:

this compound is commonly synthesized via the reaction of cyclohexylamine with formate esters (e.g., ethyl formate) under reflux conditions. In a validated procedure, cyclohexylamine (4.00 moles) reacts exothermically with ethyl formate (3.52 moles) in an ice bath, followed by 2 hours of reflux and vacuum distillation (137–138°C at 10 mm Hg), yielding 90% product . Purity is optimized using fractional distillation (e.g., Vigreux or spinning-band columns) to minimize resinification, with strict temperature control (<90°C in the still pot) . Impurity profiles should be assessed via NMR or HPLC.

Basic: What analytical techniques are critical for characterizing this compound in enzyme-complex studies?

Answer:

X-ray crystallography at high resolution (e.g., 1.55 Å) is essential for structural elucidation in enzyme complexes, as demonstrated in F93Y Horse Liver Alcohol Dehydrogenase (HLADH) studies . Spectroscopic methods like IR and deuterium-substituted vibrational spectroscopy resolve bond-specific interactions (e.g., carbon-deuterium bonds) to map electric fields in active sites . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular weight and hydrogen-bonding networks .

Advanced: How does this compound serve as a probe for studying enzyme active-site electrostatics?

Answer:

this compound acts as a dielectric probe in HLADH studies. Its carbon-deuterium bond orientation, measured via polarized vibrational spectroscopy, reveals electric field vectors in the active site . Computational simulations (quantum mechanical/molecular dynamics) complement experimental data to quantify field strength and directionality, showing deviations from solvent environments (e.g., acetone, water). This preorganized electrostatic environment reduces reaction energy barriers, supporting catalytic efficiency .

Advanced: How should researchers address contradictions in synthetic yields or analytical data across studies?

Answer:

Discrepancies in yields (e.g., 67–72% vs. 90% in ) may arise from purification methods (e.g., Vigreux vs. spinning-band columns) or reaction scaling. Rigorous reporting of conditions (temperature, solvent ratios, catalyst purity) is critical. For analytical contradictions, cross-validate using orthogonal techniques: e.g., crystallography for structural data and NMR for dynamic interactions . Methodological bias, such as inadequate allocation concealment or blinding, should be minimized per PRISMA guidelines .

Advanced: What metabolic pathways involve this compound, and how are intermediates tracked?

Answer:

In Pseudomonas putida, this compound is metabolized via a hydratase-mediated pathway to cyclohexylamine, which enters sulfamate degradation . Tracking intermediates requires LC-MS/MS with isotopic labeling (e.g., ¹³C/¹⁵N) or enzyme inhibition assays. Gas chromatography (GC) with flame ionization detection quantifies volatile byproducts . Pathway validation employs knockout strains or RNA-seq to confirm gene expression.

Advanced: What computational strategies model this compound’s role in enzyme-substrate interactions?

Answer:

Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model bond polarization and charge redistribution in enzyme active sites . Electrostatic potential maps derived from crystallographic data (e.g., PDB ID 8EE3 ) guide parameterization. Free-energy perturbation (FEP) calculations compare binding affinities of this compound analogs to identify key residues (e.g., F93Y mutation in HLADH) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) due to potential toxicity . Spills require neutralization with 5% methanolic sulfuric acid, followed by absorption with inert materials (vermiculite) . Storage conditions: airtight containers in cool (<25°C), dry environments, segregated from strong oxidizers. MSDS guidelines mandate emergency showers/eyewash stations in workspaces .

Advanced: How can researchers mitigate interference from this compound in complex environmental or biological matrices?

Answer:

Solid-phase extraction (SPE) with C18 cartridges isolates this compound from matrices like synthetic turf rubber . GC-MS with selective ion monitoring (SIM) enhances specificity in trace detection (<2.2 ppm) . Matrix-matched calibration corrects for signal suppression/enhancement. For biological samples, protein precipitation (acetonitrile) followed by LC-MS/MS with MRM (multiple reaction monitoring) ensures accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.